molecular formula C19H19Cl2N3O6S B12294788 DicloxacilloicAcid

DicloxacilloicAcid

Cat. No.: B12294788
M. Wt: 488.3 g/mol
InChI Key: BPQOXRMAVQEJBH-UHFFFAOYSA-N
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Description

Dicloxacilloic Acid is a synthetic compound derived from the penicillin family. It is known for its potent antibacterial properties, particularly against penicillinase-producing staphylococci. The compound is characterized by its stability against hydrolysis by a variety of beta-lactamases, making it a valuable agent in the treatment of resistant bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicloxacilloic Acid is synthesized through a multi-step process involving the acylation of 6-aminopenicillanic acid with 2,6-dichlorophenylacetic acid. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods: In industrial settings, the production of Dicloxacilloic Acid involves large-scale fermentation processes to produce 6-aminopenicillanic acid, followed by chemical modification steps. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: Dicloxacilloic Acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various metabolites and derivatives that are studied for their enhanced or modified antibacterial properties .

Scientific Research Applications

Dicloxacilloic Acid has a wide range of scientific research applications:

Mechanism of Action

Dicloxacilloic Acid exerts its antibacterial effects by inhibiting the biosynthesis of the bacterial cell wall. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the arrest of cell wall assembly and eventually causes bacterial cell lysis due to the ongoing activity of cell wall autolytic enzymes .

Comparison with Similar Compounds

Uniqueness: Dicloxacilloic Acid is unique in its high stability against hydrolysis by beta-lactamases, making it particularly effective against resistant bacterial strains. Its specific binding to penicillin-binding proteins and its resistance to enzymatic degradation set it apart from other antibiotics .

Properties

Molecular Formula

C19H19Cl2N3O6S

Molecular Weight

488.3 g/mol

IUPAC Name

2-[carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C19H19Cl2N3O6S/c1-7-10(12(24-30-7)11-8(20)5-4-6-9(11)21)15(25)22-13(17(26)27)16-23-14(18(28)29)19(2,3)31-16/h4-6,13-14,16,23H,1-3H3,(H,22,25)(H,26,27)(H,28,29)

InChI Key

BPQOXRMAVQEJBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O

Origin of Product

United States

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